molecular formula C10H6F3NOS B15256854 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B15256854
M. Wt: 245.22 g/mol
InChI Key: HFWMMQIUVAIEDE-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrothiazolone moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to yield the desired thiazolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures (25-80°C) and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted phenyl derivatives. These products can have varied applications depending on the functional groups introduced during the reactions .

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one stands out due to its unique thiazolone moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H6F3NOS

Molecular Weight

245.22 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(15)14-8/h1-5H,(H,14,15)

InChI Key

HFWMMQIUVAIEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=O)N2)C(F)(F)F

Origin of Product

United States

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